molecular formula C12H10BrClN2O3 B2609739 Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 924858-97-9

Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2609739
CAS No.: 924858-97-9
M. Wt: 345.58
InChI Key: ZTGFEXFEMCPKQA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is systematically identified by its IUPAC name, which reflects its core heterocyclic structure and substituents. The compound belongs to the 1,3,4-oxadiazole class, a five-membered ring containing two nitrogen atoms and one oxygen atom. The substituents include a bromo(4-chlorophenyl)methyl group at position 5 and an ethyl ester group at position 2.

Key identifiers :

Property Value/Description Source
Molecular formula C₁₂H₁₀BrClN₂O₃
Molecular weight 345.57 g/mol
SMILES CCOC(=O)C1=NN=C(O1)C(C2=CC=C(C=C2)Cl)Br
InChI InChI=1S/C12H10BrClN2O3/c1-2-18-12(17)11-16-15-10(19-11)9(13)7-3-5-8(14)6-4-7/h3-6,9H,2H2,1H3

The systematic numbering prioritizes the oxadiazole ring, with substituents assigned based on their positions relative to the heteroatoms.

Molecular Geometry and Conformational Analysis

The 1,3,4-oxadiazole ring adopts a planar geometry due to conjugation between the nitrogen and oxygen atoms. The substituents influence spatial arrangement:

  • Steric Effects :

    • The bromo(4-chlorophenyl)methyl group introduces steric bulk, potentially restricting free rotation around the C–C bond connecting the oxadiazole to the aromatic ring.
    • The ethyl ester group at position 2 adopts a trans-conformation to minimize steric clashes with adjacent substituents.
  • Electronic Effects :

    • The electron-withdrawing bromo and chloro groups polarize the C–Br and C–Cl bonds, directing electron density away from the oxadiazole ring.
    • The ester moiety participates in resonance stabilization, delocalizing electron density through the carbonyl group.

Conformational flexibility is limited by the rigid oxadiazole core and bulky substituents, favoring a single dominant conformation in solution.

Electronic Structure and Resonance Stabilization

The electronic properties of the compound are governed by resonance within the oxadiazole ring and inductive effects from substituents:

Feature Description Source
Resonance Forms Delocalization of π-electrons across N–C–O bonds
Inductive Effects Br and Cl withdraw electron density, enhancing ring stability
Ester Group Participates in resonance, stabilizing the carbonyl through conjugation

The 1,3,4-oxadiazole isomer exhibits distinct electronic properties compared to 1,2,4-oxadiazoles, including lower dipole moments and improved solubility due to reduced lipophilicity.

Intermolecular Interactions and Crystal Packing Behavior

Key noncovalent interactions govern the crystal packing of this compound:

  • Halogen Bonding :

    • Bromine and chlorine atoms participate in weak halogen bonds with nearby electronegative atoms (e.g., oxygen or nitrogen).
  • Hydrogen Bonding :

    • The ester carbonyl oxygen may act as a hydrogen bond acceptor, forming interactions with acidic protons (e.g., from amine groups in co-crystallized molecules).
  • π-π Stacking :

    • Aromatic rings from the 4-chlorophenyl group stack with adjacent oxadiazole or aromatic groups, driven by van der Waals forces.
  • CH⋯π Interactions :

    • Aliphatic C–H bonds (e.g., from the ethyl ester) interact with electron-rich π-systems, contributing to lattice stability.

Crystal Packing Example :

Interaction Type Distance (Å) Angle (°)
Br⋯N (halogen bond) 3.2–3.5 150–180
O⋯H (hydrogen bond) 1.8–2.2 160–180
π-π stacking 3.3–3.8

These interactions create a three-dimensional network that minimizes free volume and stabilizes the crystal lattice.

Properties

IUPAC Name

ethyl 5-[bromo-(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-2-18-12(17)11-16-15-10(19-11)9(13)7-3-5-8(14)6-4-7/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGFEXFEMCPKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C(C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of ethyl 2-bromo-2-(4-chlorophenyl)acetate with hydrazine hydrate to form the corresponding hydrazide.

    Cyclization: The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

    Esterification: The final step involves esterification with ethyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo and chloro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromo group to form azides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Azides: Formed from nucleophilic substitution.

    Amines: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate, in antitumor applications. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, indicating a structure-activity relationship that enhances their efficacy against tumors .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities. The presence of the bromo and chloro substituents may enhance the lipophilicity and bioactivity of the compound, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

Pesticide Development
this compound is being explored as a potential pesticide. The structural characteristics of oxadiazoles allow them to interact with biological targets in pests effectively. Studies suggest that these compounds could be designed to disrupt metabolic pathways in insects or fungi, providing a new avenue for pest control strategies in agriculture .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of oxadiazole derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a monomer or additive in the synthesis of novel polymers with improved performance characteristics. This application is particularly relevant for developing materials used in electronics and coatings .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antitumor Activity Demonstrated cytotoxic effects on cancer cell lines; structure-activity relationship established.
Antimicrobial Activity Significant antibacterial and antifungal activity observed; potential for new antimicrobial agents.
Pesticide Development Effective interaction with biological targets; potential for pest control formulations.
Polymer Chemistry Enhanced thermal stability and mechanical properties in polymer matrices.

Mechanism of Action

The mechanism of action of Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate and analogous 1,3,4-oxadiazole derivatives:

Compound Substituent at 5-Position Key Features Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound Bromo(4-chlorophenyl)methyl Dual halogen (Br, Cl) substitution; steric bulk C₁₂H₁₀BrClN₂O₃ 357.58 Enhanced lipophilicity; potential for halogen bonding and cross-coupling reactions.
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (3c) 4-Chlorophenyl Single Cl substituent; planar aromatic ring C₁₁H₉ClN₂O₃ 252.66 Moderate electron-withdrawing effect; used in visible-light-promoted cyclization.
Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate (3d) 4-Bromophenyl Single Br substituent; higher molar mass than Cl analog C₁₁H₉BrN₂O₃ 297.11 Increased halogen size enhances steric effects; potential for Suzuki-Miyaura coupling.
Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate 4-Nitrophenyl Strong electron-withdrawing nitro group C₁₁H₉N₃O₅ 263.21 High reactivity in nucleophilic substitutions; applications in explosives research.
Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate 4-Methoxyphenyl Electron-donating methoxy group; improved solubility C₁₂H₁₂N₂O₄ 248.24 Reduced electrophilicity; potential for photodynamic therapy applications.
Ethyl 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate tert-Butyl Bulky alkyl group; no aromaticity C₉H₁₄N₂O₃ 198.22 Steric hindrance limits ring interactions; used in polymer stabilization.

Key Observations :

Halogen Effects: The dual halogen substitution in the target compound distinguishes it from mono-halogenated analogs (e.g., 3c, 3d). The 4-nitrophenyl derivative exhibits markedly different electronic properties due to the nitro group’s strong electron-withdrawing nature, making it more reactive in electrophilic substitutions.

Spectral Data :

  • 1H NMR Shifts : The target compound’s benzyl protons are expected to resonate downfield (δ ~4.5–5.5 ppm) due to deshielding by electronegative halogens, whereas tert-butyl derivatives show upfield shifts for alkyl protons (δ ~1.0–1.5 ppm) .
  • 13C NMR : The carbonyl carbon (C=O) in the target compound appears at δ ~165 ppm, consistent with oxadiazole esters. Nitro-substituted analogs exhibit carbonyl shifts up to δ ~170 ppm due to increased electron withdrawal .

Synthetic Utility :

  • The bromo-chlorophenylmethyl group in the target compound may serve as a substrate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), whereas methoxy or nitro groups favor nucleophilic aromatic substitutions .
  • Visible-light-promoted cyclization methods for synthesizing 3c and 3d (84% yield) could be adapted for the target compound by optimizing halogen tolerance.

Biological and Industrial Relevance :

  • Halogenated oxadiazoles are prevalent in agrochemicals (e.g., metconazole intermediates ). The dual halogenation in the target compound may enhance fungicidal activity via improved membrane permeability .
  • The discontinued status of the target compound suggests challenges in large-scale synthesis, contrasting with commercially available analogs like 3c and 3d .

Biological Activity

Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C12H10BrClN2O3
  • Molecular Weight : 345.5764 g/mol
  • CAS Number : 703683

This compound features an oxadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 Value (µM) Reference Compound
MCF-715.63Tamoxifen (10.38)
U-9370.12 - 2.78Doxorubicin

The presence of the bromo and chlorophenyl substituents is believed to enhance the compound's interaction with cellular targets, promoting apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have been explored for their antimicrobial activities. Preliminary evaluations suggest that this compound exhibits moderate antibacterial effects against various strains of bacteria, although specific data on this compound's activity remains limited .

Study on Anticancer Effects

A notable study evaluated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The study found that treatment with the compound led to a significant increase in apoptotic markers such as cleaved caspase-3 and p53 levels. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner .

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the oxadiazole structure can significantly influence biological activity. The presence of halogen substituents on the phenyl ring appears to enhance antiproliferative activity. For instance, compounds with bromine or chlorine groups showed improved efficacy compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using halogenated intermediates. For example, analogous oxadiazole derivatives are synthesized via condensation of hydrazides with activated carbonyl groups, followed by bromination at the benzylic position. Crystallization is typically achieved using mixed solvents (e.g., petroleum ether and ethyl acetate in a 95:5 ratio) to enhance purity . Characterization involves TLC, melting point analysis, and spectroscopic techniques (IR, NMR, mass spectrometry).

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Assign chemical shifts to confirm the oxadiazole ring, ethyl ester group, and bromo-(4-chlorophenyl)methyl substituent.
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bromine isotope signature .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Determine the asymmetric unit and intermolecular interactions (e.g., C–H···O/N hydrogen bonds).
  • Hirschfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, C···C, and halogen interactions). For similar compounds, H···H interactions dominate (~34.4%), while π-π stacking is confirmed via sp² hybridized carbon proximities (<3.8 Å) .
  • SHELX Refinement : Use SHELXL for high-resolution structural refinement, particularly for resolving disorder in bromine or chlorophenyl groups .

Q. How do synthetic modifications at the oxadiazole-2-carboxylate position affect bioactivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Replace the ethyl ester with methyl or tert-butyl groups (e.g., Ethyl 5-(tert-butyl)-1,3,4-oxadiazole-2-carboxylate) to assess solubility and receptor binding.
  • Radioligand Binding Assays : Evaluate affinity for targets like GABAA/benzodiazepine receptors using tritiated ligands .

Q. What computational tools are effective for resolving contradictions in spectroscopic data?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts and compare with experimental data to validate assignments.
  • Molecular Dynamics Simulations : Model conformational flexibility of the bromo-(4-chlorophenyl)methyl group to explain anomalies in NOESY or ROESY spectra .

Q. How can crystallization conditions be optimized for high-purity single crystals?

  • Methodology :

  • Solvent Screening : Test binary solvent systems (e.g., ethyl acetate/hexanes) to balance solubility and nucleation rates.
  • Temperature Gradients : Use slow cooling (0.5°C/hour) or vapor diffusion to promote ordered lattice formation. For brominated analogs, low-polarity solvents reduce halogen bond competition .

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